5-Pyridin-2-ylcyclohexane-1,3-dione
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Overview
Description
5-Pyridin-2-ylcyclohexane-1,3-dione is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of cyclohexane-1,3-dione and pyridine, and its chemical structure is represented by the molecular formula C11H11NO2 .
Mechanism of Action
Target of Action
Isoindoline derivatives, which are structurally similar to this compound, have been found to modulate the dopamine receptor d3 . This suggests a potential application as antipsychotic agents .
Mode of Action
If it indeed targets the dopamine receptor D3 like its isoindoline counterparts, it may interact with the receptor to modulate its activity, leading to changes in neurotransmission .
Biochemical Pathways
If it acts on the dopamine receptor D3, it could potentially influence dopaminergic signaling pathways, affecting various physiological processes such as mood regulation, reward, and motor control .
Result of Action
If it acts on the dopamine receptor D3, it could potentially alter neuronal activity and neurotransmission, leading to changes in behavior and cognition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyridin-2-ylcyclohexane-1,3-dione typically involves the condensation of cyclohexane-1,3-dione with pyridine derivatives under specific reaction conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Pyridin-2-ylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
5-Pyridin-2-ylcyclohexane-1,3-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor in various chemical processes
Comparison with Similar Compounds
Cyclohexane-1,3-dione: A precursor in the synthesis of 5-Pyridin-2-ylcyclohexane-1,3-dione.
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness: this compound is unique due to its combined cyclohexane-1,3-dione and pyridine structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-pyridin-2-ylcyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12-11/h1-4,8H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTSQHXOYMTGLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440317 |
Source
|
Record name | 5-pyridin-2-ylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144128-79-0 |
Source
|
Record name | 5-pyridin-2-ylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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